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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Folch method, first described by Folch, Lees, and Sloane Stanley in 1957, is
a cornerstone technique for the total extraction of lipids from biological tissues.[1][2] It relies on
a monophasic solvent system of chloroform and methanol (2:1, v/v) to solubilize lipids from a
homogenized tissue sample.[2][3] Subsequent washing with an aqueous salt solution induces a
phase separation, resulting in a lower chloroform phase containing the purified lipids and an
upper agueous phase containing non-lipid contaminants.[2][4]

Hydroxy fatty acids (HFAS) are a class of oxidized lipids that play significant roles in signaling
pathways related to inflammation and metabolic diseases. Due to their increased polarity from
the hydroxyl group, their efficient extraction requires careful optimization of the standard lipid
extraction protocols. This document provides a detailed protocol for the Folch extraction
method adapted for the recovery of hydroxy fatty acids from tissues, along with troubleshooting
guidelines and key procedural data.

Experimental Protocols
l. Materials and Reagents

e Solvents:

o Chloroform (CHCIs), analytical or HPLC grade. Note: Dichloromethane can be used as a
less toxic alternative.[1][3]
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o Methanol (MeOH), analytical or HPLC grade.

e Washing Solution:
o 0.9% Sodium Chloride (NaCl) solution (w/v) in ultrapure water.[1][5]
e Antioxidant (Optional but Recommended):

o Butylated hydroxytoluene (BHT) solution: 0.01% (w/v) in the chloroform/methanol mixture
to prevent oxidation of polyunsaturated fatty acids.[6]

e Equipment:
o Homogenizer (e.qg., rotor-stator or sonicator on ice).[5][7]
o Glass centrifuge tubes with PTFE-lined caps.[5]
o Orbital shaker.[1]
o Centrifuge (capable of 2000 x g).[5]
o Glass Pasteur pipettes.[5]
o Rotary evaporator or nitrogen evaporation system.[1][8]
o Vortex mixer.

o Analytical balance.

Il. Detailed Step-by-Step Methodology

1. Sample Preparation and Homogenization: a. Accurately weigh approximately 1 gram of fresh
or frozen tissue.[5] Record the weight. b. Place the tissue sample into a glass homogenizer
tube. c. Add 20 mL of a cold chloroform:methanol (2:1, v/v) mixture. This creates a solvent-to-
sample ratio of 20:1.[1][8] For high-fat tissues, increasing this ratio to 30:1 may improve yield.
[5] d. If using an antioxidant, ensure it is pre-dissolved in the solvent mixture. e. Thoroughly
homogenize the tissue in the solvent mixture until a uniform suspension is achieved.[5] For
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tough tissues, sonication on ice is recommended to improve lipid release.[5][7] The method of
tissue disruption can significantly affect the final concentration of extracted lipids.[1][3]

2. Lipid Extraction: a. Transfer the homogenate to a glass centrifuge tube with a PTFE-lined
cap. b. Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature to
ensure thorough extraction.[1][8] For certain tissues like liver, longer shaking (2 hours) followed
by incubation (12 hours) can improve recoveries.[1]

3. Phase Separation (Washing): a. Add 4 mL (0.2 volumes) of the 0.9% NacCl solution to the
homogenate.[1][8] The final ratio of chloroform:methanol:water should be approximately 8:4:3
(v/vIv).[5] b. Cap the tube securely and vortex the mixture for 30 seconds to ensure thorough
mixing.[5] c. Centrifuge the tube at 2000 x g for 10 minutes at room temperature to facilitate the
separation of the two phases.[5]

4. Collection of the Lipid-Containing Phase: a. Following centrifugation, two distinct phases will
be visible: a lower organic phase (chloroform, containing the lipids) and an upper aqueous
phase (methanol/water, containing non-lipid contaminants).[5][9] A layer of precipitated protein
may be visible at the interface. b. Using a clean glass Pasteur pipette, carefully aspirate and
discard the upper aqueous phase.[5] Be careful not to disturb the interface or the lower phase.
c. Collect the lower chloroform phase and transfer it to a clean, pre-weighed glass tube.[5]

5. Solvent Evaporation: a. Dry the collected chloroform phase under a gentle stream of
nitrogen or using a rotary evaporator.[1][8] Avoid evaporating to complete dryness to prevent
lipid oxidation. b. The resulting lipid film can be redissolved in a small, precise volume of
chloroform or another suitable solvent for storage and downstream analysis, such as Liquid
Chromatography-Mass Spectrometry (LC-MS). c. For storage, flush the tube with nitrogen gas
and store at -20°C or -80°C.[10]

Data Presentation

Table 1: Summary of Key Reagent Volumes and Ratios

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Triglyceride_Extraction_with_the_Folch_Method.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7835396/
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://m.youtube.com/watch?v=0cy3FqnjPWQ
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://www.slideshare.net/slideshow/lipid-extraction-by-folch-method/30301082
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://www.slideshare.net/slideshow/lipid-extraction-by-folch-method/30301082
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Triglyceride_Extraction_with_the_Folch_Method.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Triglyceride_Extraction_with_the_Folch_Method.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Triglyceride_Extraction_with_the_Folch_Method.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Triglyceride_Extraction_with_the_Folch_Method.pdf
https://www.researchgate.net/figure/Illustrations-showing-the-phase-separation-in-chloroform-based-Folch-method-and-Bligh_fig3_357191348
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Triglyceride_Extraction_with_the_Folch_Method.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Triglyceride_Extraction_with_the_Folch_Method.pdf
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://www.slideshare.net/slideshow/lipid-extraction-by-folch-method/30301082
https://repository.seafdec.org/bitstream/handle/20.500.12066/5318/C-02.pdf?sequence=1&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Parameter

Standard Protocol Value

Notes

Tissue Weight

~1.0g9

Can be scaled down, but

maintain ratios.

Solvent-to-Sample Ratio

20:1 (viviw)

20 mL of solvent mix per 1 g of

tissue.[1]

Chloroform:Methanol Ratio

2:1 (vIv)

The standard ratio for the
Folch method.[2]

Wash Solution Volume

0.2 volumes of total solvent

4 mL of 0.9% NaCl for 20 mL

of solvent.[1]

Final Solvent Ratio (approx.)

8:4:3
(Chloroform:Methanol:Water)

Optimal for biphasic

separation.[5]

Lower (Lipid) Phase Volume

~60% of total volume

Contains the purified lipids.[4]

Table 2: Troubleshooting Guide for Folch Extraction
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Issue Potential Cause(s) Suggested Solution(s)
) - Re-homogenize the tissue
- Incomplete tissue o )
o o pellet after the initial extraction.
homogenization. - Insufficient
o [5] - Increase the solvent-to-
Low Lipid Yield solvent volume for the sample

size. - Incomplete collection of

the lower chloroform phase.

sample ratio (e.g., to 30:1).[5] -
Carefully aspirate the entire

lower phase.

Formation of an Emulsion

- Incorrect solvent ratios.

- Ensure the final
chloroform:methanol:water
ratio is approximately 8:4:3
(v/viv).[5] - Add more
chloroform and/or methanol to

break the emulsion.[5]

Contamination with Non-Lipids

- Incomplete phase separation.

- Aspiration of the upper phase

or protein interface.

- Ensure adequate
centrifugation time and speed.
- Perform an optional second
wash of the interface with a

methanol:water (1:1) solution.

[1]5]

Degradation of Hydroxy FAs

- Oxidation during the
procedure. - Hydrolysis due to

enzymatic activity.

- Add an antioxidant like BHT
to the extraction solvent.[6] -
Keep samples on ice during
homogenization and work
quickly. Ensure methanol is
added promptly to deactivate

lipases.[11]

Visualizations

Experimental Workflow Diagram
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1. Sample Preparation

Weigh ~1g Tissue

Homogenize in 20mL
Chloroform:Methanol (2:1)

2. Extraction & Phase Separation

Agitate for 20 min

.

Add 4mL 0.9% NacCl
& Vortex

Centrifuge
(2000 x g, 10 min)

3. Collection & Analysis

Aspirate Upper
Aqueous Phase

i

Collect Lower
Chloroform Phase

i

Evaporate Solvent
(Nitrogen Stream)

Redissolve for

LC-MS Analysis

Click to download full resolution via product page

Caption: Workflow for the Folch extraction of hydroxy fatty acids.
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Phase Separation Diagram

Caption: lllustration of biphasic separation in the Folch method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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